molecular formula C12H20F2N2O B1459502 1-(4,4-Difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one CAS No. 1896971-08-6

1-(4,4-Difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one

Cat. No. B1459502
CAS RN: 1896971-08-6
M. Wt: 246.3 g/mol
InChI Key: XQNRKKWPAHBDHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a compound can be represented by its SMILES string or InChI key. For “1-Trifluoroacetyl piperidine”, the SMILES string is FC(F)(F)C(=O)N1CCCCC1 and the InChI key is BCJUMGSHTLYECD-UHFFFAOYSA-N . These representations provide a unique way to describe the structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be described by various parameters. For “1-Trifluoroacetyl piperidine”, it has an assay of 97%, exists in liquid form, has a refractive index of 1.4171, and a density of 1.226 g/mL at 25 °C .

Scientific Research Applications

Nucleophilic Aromatic Substitution and Piperidine Compounds

  • Research on the reaction of piperidine with nitro-aromatic compounds underlines the utility of piperidine structures in synthesizing compounds through nucleophilic aromatic substitution. This provides a basis for further chemical modifications and applications in drug development (Pietra & Vitali, 1972).

Spiropiperidines in Drug Discovery

  • Spiropiperidines have been explored for their applications in drug discovery, emphasizing their role in creating three-dimensional chemical spaces beneficial for medicinal chemistry. The review highlights methodologies for constructing spiropiperidines, demonstrating their versatility in synthesizing new drugs (Griggs, Tape, & Clarke, 2018).

Piperazine/Piperidine and Drug Properties

  • The review on designer drugs in Poland includes piperazines/piperidines, discussing their psychoactive and toxic properties. This indicates the interest in piperidine derivatives for understanding their pharmacological profiles and potential therapeutic applications (Biliński et al., 2012).

Cytochrome P450 and Piperidine Derivatives

  • A study on the selectivity of chemical inhibitors for cytochrome P450 isoforms discussed piperidine derivatives, highlighting their importance in understanding drug metabolism and potential drug-drug interactions. This is crucial for the development of safer and more effective pharmaceuticals (Khojasteh et al., 2011).

Piperidine Alkaloids and Medicinal Chemistry

  • A review focused on the anti-mycobacterial activity of piperazine and its analogues, emphasizing the therapeutic potential of piperidine structures against Mycobacterium tuberculosis. This underlines the role of piperidine derivatives in developing new antimicrobial agents (Girase et al., 2020).

Safety And Hazards

“1-Trifluoroacetyl piperidine” is classified as Acute Tox. 2 Oral - Aquatic Acute 1, indicating it is toxic if swallowed and very toxic to aquatic life . The compound has a flash point of 76.7 °C . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

1-(4,4-difluoropiperidin-1-yl)-2-piperidin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F2N2O/c13-12(14)3-7-16(8-4-12)11(17)9-10-1-5-15-6-2-10/h10,15H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNRKKWPAHBDHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC(=O)N2CCC(CC2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,4-Difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4,4-Difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4,4-Difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
1-(4,4-Difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one
Reactant of Route 4
Reactant of Route 4
1-(4,4-Difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
1-(4,4-Difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one
Reactant of Route 6
Reactant of Route 6
1-(4,4-Difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.